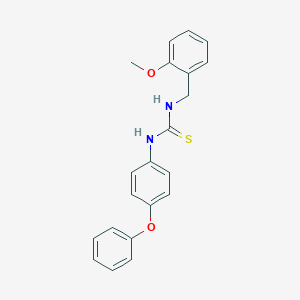
2-(6-bromo-4-oxo-1H-quinazolin-2-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-bromo-4-oxo-1H-quinazolin-2-yl)guanidine is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential for use in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 2-(6-bromo-4-oxo-1H-quinazolin-2-yl)guanidine is not fully understood, but it is thought to act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways. This inhibition can lead to a variety of downstream effects on cellular processes, including changes in gene expression, protein synthesis, and cellular metabolism.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects on cells and tissues. These effects include changes in cellular metabolism, alterations in gene expression, and changes in protein synthesis and degradation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(6-bromo-4-oxo-1H-quinazolin-2-yl)guanidine in lab experiments is its ability to selectively target specific enzymes and receptors involved in cellular signaling pathways. This selectivity allows researchers to study the effects of specific signaling pathways on cellular processes. However, one limitation of using this compound is its potential for off-target effects, which can complicate data interpretation.
Orientations Futures
There are several potential future directions for research involving 2-(6-bromo-4-oxo-1H-quinazolin-2-yl)guanidine. One area of interest is the development of more selective and potent analogs of this compound for use in biochemical and physiological studies. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its potential for use in therapeutic applications. Finally, studies are needed to determine the potential side effects and toxicity of this compound in vivo.
Méthodes De Synthèse
The synthesis of 2-(6-bromo-4-oxo-1H-quinazolin-2-yl)guanidine can be achieved through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 2-amino-6-bromo-4(3H)-quinazolinone with cyanamide, followed by the addition of ammonium chloride and hydrochloric acid to yield the final product.
Applications De Recherche Scientifique
2-(6-bromo-4-oxo-1H-quinazolin-2-yl)guanidine has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. This compound has been shown to have a variety of effects on cellular and molecular processes, making it a valuable tool for studying these processes in vitro.
Propriétés
Formule moléculaire |
C9H8BrN5O |
|---|---|
Poids moléculaire |
282.1 g/mol |
Nom IUPAC |
2-(6-bromo-4-oxo-1H-quinazolin-2-yl)guanidine |
InChI |
InChI=1S/C9H8BrN5O/c10-4-1-2-6-5(3-4)7(16)14-9(13-6)15-8(11)12/h1-3H,(H5,11,12,13,14,15,16) |
Clé InChI |
UCKZCSWWTVQVFN-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC2=C(C=C1Br)C(=O)N=C(N2)N=C(N)N |
SMILES |
C1=CC2=C(C=C1Br)C(=O)N=C(N2)N=C(N)N |
SMILES canonique |
C1=CC2=C(C=C1Br)C(=O)N=C(N2)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215817.png)
![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)
![6-Amino-4-[4-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215821.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215823.png)
![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)
![2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide](/img/structure/B215828.png)


![3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B215832.png)